4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxazolinones, which are heterocyclic compounds containing an oxazoline ring. The presence of a fluorine atom in the benzylidene group adds to its distinct characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of m-fluorobenzaldehyde with 2-phenyl-2-oxazolin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fluorinated compounds.
Mechanism of Action
The mechanism of action of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(m-Chlorobenzylidene)-2-phenyl-2-oxazolin-5-one
- 4-(m-Bromobenzylidene)-2-phenyl-2-oxazolin-5-one
- 4-(m-Iodobenzylidene)-2-phenyl-2-oxazolin-5-one
Uniqueness
The uniqueness of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its halogenated analogs.
Properties
CAS No. |
397-62-6 |
---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H/b14-10- |
InChI Key |
LEYZNNGXVVKDGN-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.